4-Fluoro-2-phenylaniline
CAS No.: 1717-22-2
Cat. No.: VC21199962
Molecular Formula: C12H10FN
Molecular Weight: 187.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1717-22-2 |
|---|---|
| Molecular Formula | C12H10FN |
| Molecular Weight | 187.21 g/mol |
| IUPAC Name | 4-fluoro-2-phenylaniline |
| Standard InChI | InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |
| Standard InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |
Introduction
Chemical Identity and Structure
4-Fluoro-2-phenylaniline (CAS Number: 1717-22-2) is an organic compound with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol. The compound's structure consists of a phenyl ring attached to position 2 of an aniline moiety, with a fluorine atom at position 4 of the aniline ring.
Structural Characteristics
The chemical structure features three key components: a phenyl ring, an aniline group, and a fluorine substituent. The presence of these functional groups in a specific arrangement contributes to the compound's distinctive properties.
Chemical Identifiers
The compound is characterized by several standard chemical identifiers as presented in the following table:
| Chemical Identifier | Value |
|---|---|
| IUPAC Name | 4-fluoro-2-phenylaniline |
| CAS Number | 1717-22-2 |
| Molecular Formula | C12H10FN |
| Molecular Weight | 187.21 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)F)N |
| InChI | InChI=1S/C12H10FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H,14H2 |
| InChI Key | JDRKNEMJCQALHM-UHFFFAOYSA-N |
Physical and Chemical Properties
4-Fluoro-2-phenylaniline exhibits physical and chemical properties that make it suitable for various applications in organic synthesis and pharmaceutical research.
Physical Properties
The compound exists as a solid at room temperature with specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. The fluorine atom introduces unique electronic properties to the molecule, affecting its reactivity patterns.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 4-Fluoro-2-phenylaniline, employing various chemical transformations and reaction conditions.
Direct Fluorination
Chemical Reactivity
The chemical behavior of 4-Fluoro-2-phenylaniline is influenced by both the amino group and the fluorine substituent, creating a unique reactivity profile.
Common Reaction Types
4-Fluoro-2-phenylaniline can participate in various chemical transformations, including:
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Electrophilic aromatic substitution reactions
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Nucleophilic aromatic substitution reactions (particularly involving the fluorine position)
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Amine functionalization reactions
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Cross-coupling reactions utilizing the amino group as a functional handle
Influence of Fluorine Substituent
The fluorine atom significantly affects the electronic properties of the aromatic system. Fluorine's high electronegativity withdraws electron density through inductive effects while potentially contributing electron density through resonance effects. This electronic dichotomy influences reaction rates and selectivity in various transformations.
Biological Activity and Applications
The incorporation of fluorine atoms into aromatic compounds often enhances their biological properties, potentially influencing aspects such as metabolic stability and receptor binding.
Applications in Chemical Research
4-Fluoro-2-phenylaniline serves as a valuable building block in chemical synthesis, particularly in the preparation of:
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Fluorinated heterocycles
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Modified peptides and peptidomimetics
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Pharmaceutical intermediates
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Materials science applications
The unique structural features of this compound make it a versatile starting material for the synthesis of more complex fluorinated molecules.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 4-Fluoro-2-phenylaniline and its chemical/biological behavior provides valuable insights for rational molecular design.
Electronic Effects
The fluorine substituent creates specific electronic effects within the molecule, influencing:
Comparison with Related Compounds
When compared to structurally similar compounds, 4-Fluoro-2-phenylaniline demonstrates distinctive properties that can be attributed to the specific position of the fluorine atom and its interaction with the phenyl and amino functionalities.
Analytical Methods
Various analytical techniques can be employed to characterize 4-Fluoro-2-phenylaniline and monitor its participation in chemical reactions.
Spectroscopic Analysis
Spectroscopic methods commonly used for characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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UV-visible spectroscopy
Chromatographic Techniques
Chromatographic methods for analysis and purification include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
Current Research Directions
Ongoing research involving 4-Fluoro-2-phenylaniline and related fluorinated aromatic compounds focuses on several promising areas.
Medicinal Chemistry Applications
In medicinal chemistry, fluorinated compounds similar to 4-Fluoro-2-phenylaniline are being investigated for their potential as:
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Enzyme inhibitors
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Receptor modulators
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Building blocks for drug candidates
Fluorinated phenylalanines and related structures have demonstrated considerable pharmaceutical applications and have been explored as potential enzyme inhibitors and therapeutic agents .
Materials Science
In materials science, fluorinated aromatic compounds contribute to the development of:
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Functional polymers with specific properties
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Liquid crystal materials
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Advanced electronic materials
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